molecular formula C10H20ClN B1423569 4-Cyclopentylpiperidine hydrochloride CAS No. 1354962-37-0

4-Cyclopentylpiperidine hydrochloride

Cat. No. B1423569
M. Wt: 189.72 g/mol
InChI Key: SYJVZAIQSBNWJW-UHFFFAOYSA-N
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Description

4-Cyclopentylpiperidine hydrochloride, also known as 4-CPP, is a chemical compound with the molecular formula C10H20ClN. It has a molecular weight of 189.72 g/mol. Another variant of this compound is 4-cyclopentylpiperidine-4-carbonitrile hydrochloride, which has a CAS Number: 2408963-33-5 and a molecular weight of 214.74 .


Synthesis Analysis

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Antiviral Research

4-Cyclopentylpiperidine hydrochloride is structurally related to compounds evaluated for their antiviral potential. For instance, derivatives of carbocyclic 2'-deoxyguanosine were synthesized starting from 3-cyclopenten-1-ylamine hydrochloride and assessed for antiviral properties against viruses like herpes simplex and HIV, although they lacked significant activity (Patil et al., 1992).

Cancer Research

In cancer research, cyclophosphamide, a related compound, and its metabolites have been studied for cytotoxicity. One study focused on identifying the species responsible for the airborne cytotoxicity of 4-hydroperoxycyclophosphamide, a cyclophosphamide analogue, in chemosensitivity assays (Flowers et al., 2000).

Pharmacokinetics Studies

Pharmacokinetics of related compounds such as 4-aminopyridine hydrochloride have been investigated in human volunteers. These studies contribute to understanding the drug's behavior in the human body, including absorption, distribution, metabolism, and excretion (Evenhuis et al., 1981).

Neurological Research

Compounds like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to 4-Cyclopentylpiperidine hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is significant in the context of neurological disorders such as Alzheimer’s disease (Sugimoto et al., 1990).

Drug Metabolism and Toxicity Studies

Understanding the metabolism and toxicity of drugs is crucial in pharmaceutical research. Studies on dalfampridine (4-aminopyridine), a structurally similar compound, have investigated its metabolites in humans and the cytochrome P450 pathways involved in its metabolism, which is essential for assessing drug interactions and side effects (Caggiano & Blight, 2013).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-cyclopentylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-2-4-9(3-1)10-5-7-11-8-6-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJVZAIQSBNWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopentylpiperidine hydrochloride

CAS RN

1354962-37-0
Record name 4-cyclopentylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopentylpiperidine hydrochloride
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4-Cyclopentylpiperidine hydrochloride
Reactant of Route 4
4-Cyclopentylpiperidine hydrochloride
Reactant of Route 5
4-Cyclopentylpiperidine hydrochloride
Reactant of Route 6
4-Cyclopentylpiperidine hydrochloride

Citations

For This Compound
4
Citations
G van der Heijden, TB van Schaik… - European Journal of …, 2019 - Wiley Online Library
An efficient Ugi‐type three‐component reaction (U‐3CR) for the synthesis of pipecolic amides is reported. The U‐3CR between electronically diverse isocyanides, carboxylic acids and 4…
MK Mann, CA Zepeda-Velázquez… - Journal of medicinal …, 2021 - ACS Publications
… Compound 23 was prepared as described for 4, using 4-cyclopentylpiperidine hydrochloride (50 mg, 0.264 mmol) as amine. White powder; yield 53% (37 mg, 0.093 mmol); 1 H NMR (…
Number of citations: 7 pubs.acs.org
MK Mann, CA Zepeda-Velázquez, HG Alvarez, A Dong… - bioRxiv, 2021 - biorxiv.org
… Compound 23 was prepared as described for 4, 4-cyclopentylpiperidine hydrochloride (50 mg, 0.264 mmol) as amine. White powder; yield 53% (37 mg, 0.093 mmol); 1 H NMR (500 …
Number of citations: 3 www.biorxiv.org
G van der Heijden, LM Bouter, E Terpstra-Lindeman… - 2006 - research.vu.nl
An efficient Ugi-type three-component reaction (U-3CR) for the synthesis of pipecolic amides is reported. The U-3CR between electronically diverse isocyanides, carboxylic acids and 4-…
Number of citations: 2 research.vu.nl

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